molecular formula C12H17NO B3183525 1-Methyl-3-phenoxypiperidine CAS No. 100369-07-1

1-Methyl-3-phenoxypiperidine

Cat. No.: B3183525
CAS No.: 100369-07-1
M. Wt: 191.27 g/mol
InChI Key: ZDRSBLWRKCVNAM-UHFFFAOYSA-N
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Description

1-Methyl-3-phenoxypiperidine is a piperidine derivative characterized by a methyl group at the 1-position and a phenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their bioactivity, including roles as central nervous system agents, enzyme inhibitors, and precursors for non-linear optical materials .

Properties

CAS No.

100369-07-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-3-phenoxypiperidine

InChI

InChI=1S/C12H17NO/c1-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

ZDRSBLWRKCVNAM-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)OC2=CC=CC=C2

Canonical SMILES

CN1CCCC(C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-3-phenoxypiperidine and its analogs, based on evidence from diverse sources:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(2-Methylphenoxy)piperidine hydrochloride 1858256-18-4 C₁₂H₁₈ClNO 227.73 2-Methylphenoxy, HCl salt High polarity due to hydrochloride salt; acute toxicity requires stringent handling
Piperidine, 1-[3-(3-methylphenoxy)-3-phenylpropyl]- 62663-40-5 C₂₁H₂₇NO 309.45 3-Methylphenoxy, phenylpropyl chain Increased lipophilicity (logP ~3.8 predicted); potential for CNS penetration
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine Not provided C₁₈H₂₅N₃O₂ 315.41 (calc.) 3-Nitrophenyl, bis-piperidine Exhibits hydrogen-bonded crystal packing; non-linear optical properties reported
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1119453-12-1 C₁₈H₂₀N₃O₂ 297.35 Pyridazine ring, carboxylic acid Enhanced aqueous solubility (pH-dependent); potential kinase inhibitor scaffold
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride Not provided C₂₁H₂₄ClN₂O·HCl 409.34 (calc.) Chlorophenyl ethyl, ketone, HCl salt High halogenated lipophilicity; likely metabolically stable
1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride Not provided C₁₅H₂₂ClNO 283.80 o-Methoxyphenyl, propyl chain, HCl salt Methoxy group enhances π-π stacking; potential serotonin receptor modulation

Key Comparative Insights:

Structural Modifications and Bioactivity: Electron-Withdrawing Groups: The 3-nitrophenyl substituent in introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions critical for non-linear optical applications. Halogenation: The chlorophenyl group in enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting pharmaceuticals. Polar Functional Groups: The carboxylic acid in significantly improves water solubility, contrasting with the hydrophobic 3-methylphenoxy derivatives in .

Synthetic Feasibility :

  • Suzuki-Miyaura coupling (e.g., biphenyl derivatives in ) yields 76%–85% efficiency for fluorinated analogs, whereas longer alkyl chains (e.g., phenylpropyl in ) require multi-step protocols.

Safety and Handling :

  • Hydrochloride salts (e.g., ) pose risks of respiratory irritation, necessitating PPE during handling . Neutral analogs like may exhibit lower acute toxicity.

Material Science Applications: Hydrogen-bonded networks in enable ferroelectric behavior, unlike the non-crystalline oily derivatives in .

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